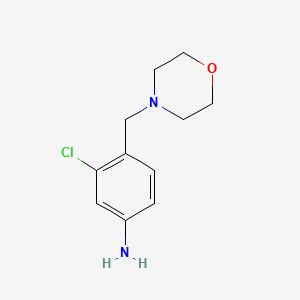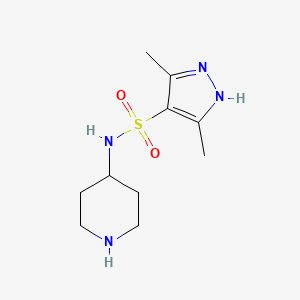
3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide
Overview
Description
3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide, or 3,5-DM-PPS, is a sulfonamide-containing compound that has been used as a pharmaceutical or research chemical in recent years. It is a relatively new compound, having been first synthesized in the early 2000s. 3,5-DM-PPS has been studied for its potential applications in various scientific fields, including drug design and development, biochemistry, and physiology.
Scientific Research Applications
Energetic Materials Development
This compound has been explored for its potential in creating energetic materials . These materials are crucial for various applications such as propellants, explosives, and pyrotechnics. The pyrazole ring, being a part of the compound’s structure, contributes to high nitrogen content, which is a desirable feature in energetic materials for higher energy release .
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives are known for their therapeutic properties. They serve as scaffolds for developing new drugs with potential applications in treating a range of diseases, including cancer, inflammation, and infectious diseases .
Agrochemistry
The pyrazole moiety is significant in agrochemistry for designing pesticides and herbicides. Its structural versatility allows for the synthesis of compounds that can interact with various biological targets in pests and weeds, providing effective crop protection .
Coordination Chemistry
Pyrazole-based ligands, like the one , are widely used in coordination chemistry. They can form complexes with different metals, leading to applications in catalysis, magnetic materials, and luminescence .
Organometallic Chemistry
In organometallic chemistry, this compound can act as a ligand to metal centers, influencing the reactivity and stability of metal complexes. Such complexes have applications in catalysis, including polymerization and hydroformylation processes .
Suzuki Coupling Reactions
The sulfonamide group in the compound can be utilized in Suzuki coupling reactions, which are pivotal in creating cross-coupled products. These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Synthesis of Bioactive Chemicals
Pyrazole derivatives are frequently used as intermediates in the synthesis of bioactive chemicals. They are involved in reactions in various media, contributing to the development of new compounds with potential biological activities .
Heat-Resistant Materials
Due to the thermal stability imparted by the pyrazole and sulfonamide groups, this compound could be investigated for its use in heat-resistant materials. Such materials are essential in industries where high-temperature processes are common .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target identification, it’s difficult to determine the exact pathways this compound affects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Without specific target identification and understanding of the compound’s mode of action, it’s challenging to describe the precise effects of this compound .
properties
IUPAC Name |
3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9/h9,11,14H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCHKXGQQVVKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
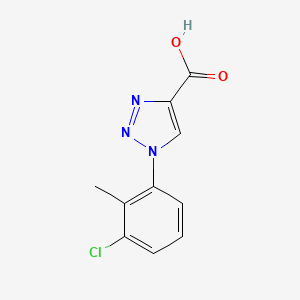

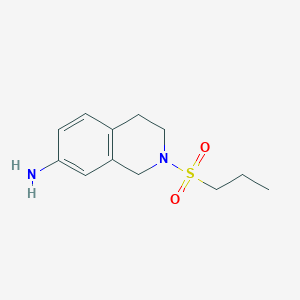
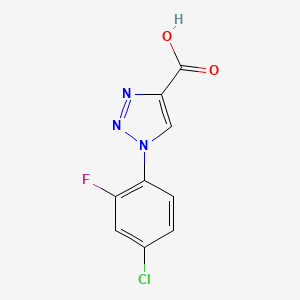
![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
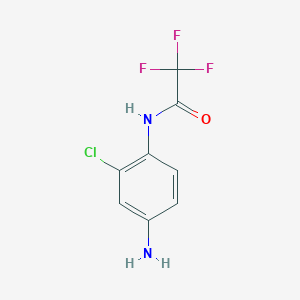
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)
